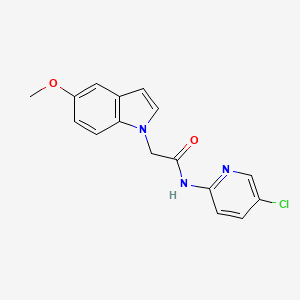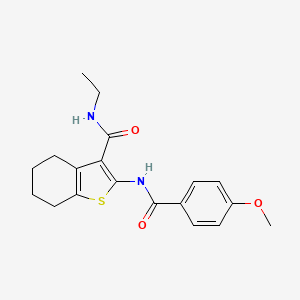![molecular formula C25H28N2O3S2 B12157723 N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12157723.png)
N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: this compound
This compound belongs to the class of thiazolidinones , which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes: The synthesis of N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves several steps. One common synthetic route includes the condensation of an aldehyde (4-(octyloxy)benzaldehyde) with a thiosemicarbazide derivative, followed by cyclization to form the thiazolidinone ring.
Reaction Conditions:- Aldehyde condensation: Typically carried out in a suitable solvent (e.g., ethanol or methanol) with a mild acid catalyst.
- Cyclization: Heating the intermediate in the presence of a base (such as sodium hydroxide) to form the thiazolidinone ring.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: The benzylidene group can undergo substitution reactions.
Common reagents and conditions vary depending on the specific reaction. Major products include derivatives with modified functional groups.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential antimicrobial, antitumor, and anti-inflammatory properties.
Chemistry: Used as a building block for designing novel thiazolidinone-based molecules.
Industry: Its unique structure makes it valuable for material science and catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide stands out due to its octyloxy-substituted benzylidene moiety. Similar compounds include other thiazolidinones and related heterocycles.
Properties
Molecular Formula |
C25H28N2O3S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C25H28N2O3S2/c1-2-3-4-5-6-10-17-30-21-15-13-19(14-16-21)18-22-24(29)27(25(31)32-22)26-23(28)20-11-8-7-9-12-20/h7-9,11-16,18H,2-6,10,17H2,1H3,(H,26,28)/b22-18- |
InChI Key |
AWICYAGKHYFHMN-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol](/img/structure/B12157659.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12157664.png)
![N-(1-methyl-1H-indol-4-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12157670.png)
![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}urea](/img/structure/B12157677.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12157686.png)
![Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)](/img/structure/B12157700.png)
![2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide](/img/structure/B12157701.png)
![N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B12157704.png)
![9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12157710.png)

![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12157720.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12157722.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12157728.png)
